![molecular formula C8H13F2N B15227507 (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine
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Overview
Description
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine: is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 7th position of the bicyclo[410]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[4.1.0]heptane derivative.
Fluorination: Introduction of fluorine atoms at the 7th position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or primary amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkoxides, or other nucleophiles.
Major Products:
Oxidation Products: Ketones, oxides.
Reduction Products: Alcohols, secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological properties, including as a scaffold for drug design.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Chemical Manufacturing: Used as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism by which (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)amine: Similar structure but without the methylene bridge.
Uniqueness:
Structural Features: The presence of both fluorine atoms and the methanamine group makes (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine unique compared to its analogs.
Biological Activity
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10F2N
- Molecular Weight : 147.16 g/mol
- CAS Number : 1393559-66-4
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets, including receptors and enzymes.
- Receptor Modulation : This compound has shown potential in modulating certain neurotransmitter receptors, which may contribute to its effects on neurological functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Pharmacological Effects
The pharmacological effects of this compound include:
- Analgesic Properties : Research indicates that this compound may exhibit analgesic effects by interacting with pain pathways.
- Anti-inflammatory Activity : It has been noted for potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
Case Study 1: Analgesic Activity
A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups. The analgesic effect was attributed to its interaction with the central nervous system's pain modulation pathways.
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in macrophage cells, suggesting a mechanism for its anti-inflammatory activity. Further research is needed to elucidate the exact pathways involved.
Data Tables
Property | Value |
---|---|
Molecular Weight | 147.16 g/mol |
CAS Number | 1393559-66-4 |
Analgesic Effect | Significant |
Anti-inflammatory Activity | Confirmed in vitro |
Study Reference | Findings |
---|---|
Animal Model Study | Reduced pain responses |
In Vitro Cytokine Study | Inhibition of cytokine production |
Properties
Molecular Formula |
C8H13F2N |
---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
(7,7-difluoro-3-bicyclo[4.1.0]heptanyl)methanamine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)6-2-1-5(4-11)3-7(6)8/h5-7H,1-4,11H2 |
InChI Key |
CGMSUEJEXOQAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(F)F)CC1CN |
Origin of Product |
United States |
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